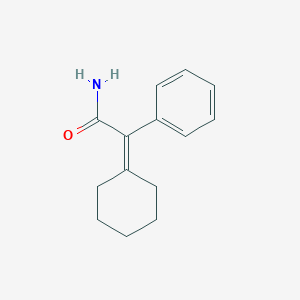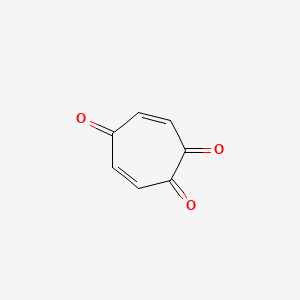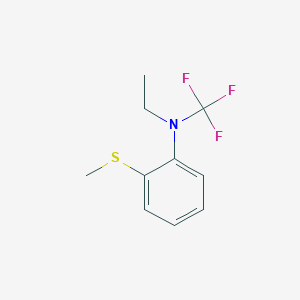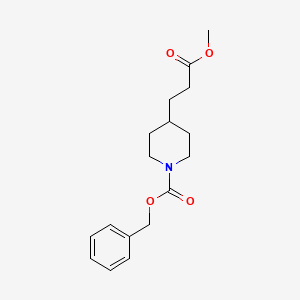
Methyl 3,6-dimethyltetracosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dimethyltetracosanoate is a chemical compound with the molecular formula C27H54O2. It is an ester derived from tetracosanoic acid, featuring methyl groups at the 3rd and 6th positions of the carbon chain. This compound is part of the fatty acid methyl esters (FAME) category and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dimethyltetracosanoate typically involves the esterification of 3,6-dimethyltetracosanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 3,6-dimethyltetracosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-dimethyltetracosanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: 3,6-dimethyltetracosanoic acid.
Reduction: 3,6-dimethyltetracosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dimethyltetracosanoate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism by which methyl 3,6-dimethyltetracosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release 3,6-dimethyltetracosanoic acid, which can then participate in various metabolic pathways. The compound’s methyl groups may also influence its interaction with biological targets, enhancing its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetracosanoate: Lacks the methyl groups at the 3rd and 6th positions.
Methyl 3-methyltetracosanoate: Contains a single methyl group at the 3rd position.
Methyl 6-methyltetracosanoate: Contains a single methyl group at the 6th position.
Uniqueness
Methyl 3,6-dimethyltetracosanoate is unique due to the presence of two methyl groups at specific positions on the carbon chain. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity. The compound’s unique structure also makes it a valuable reference compound in the study of branched fatty acid methyl esters.
Eigenschaften
CAS-Nummer |
55281-92-0 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
methyl 3,6-dimethyltetracosanoate |
InChI |
InChI=1S/C27H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(2)22-23-26(3)24-27(28)29-4/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
FTOTWLLVTKCVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCC(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)




![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)





